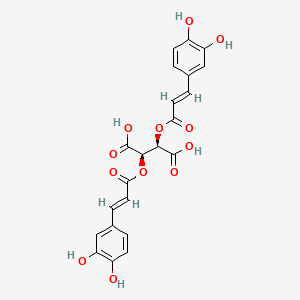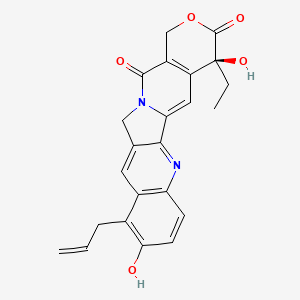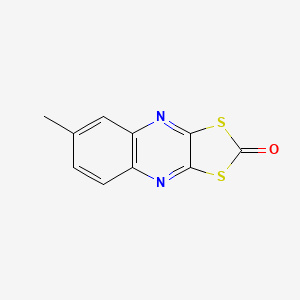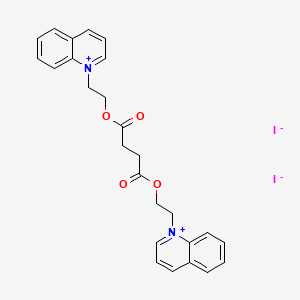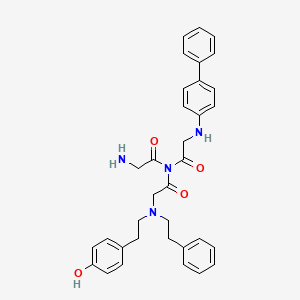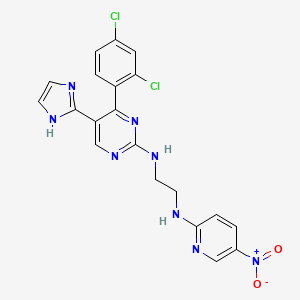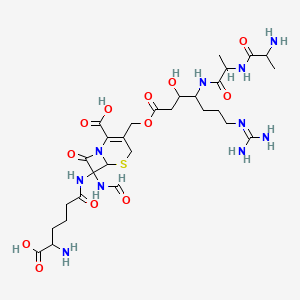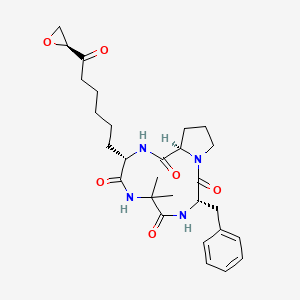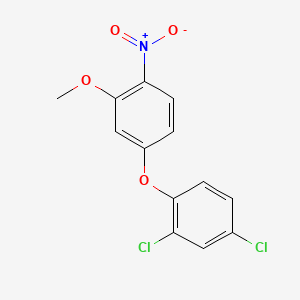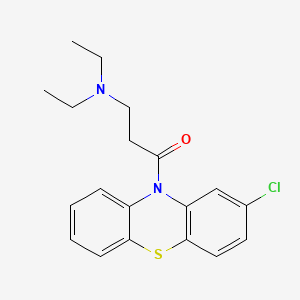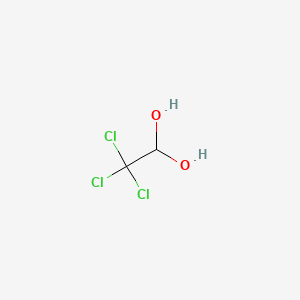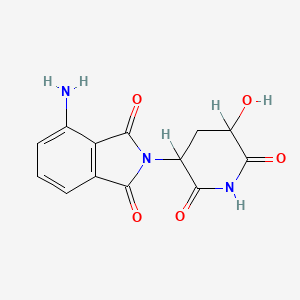
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Descripción general
Descripción
CC-12074 is a bio-active chemical.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Hexahydro-1H-isoindole-1,3(2H)-dione derivatives synthesis : A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions to produce amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Formation of Tetrahydroisoindoles : Research on substituted 1,3-dihydro-2H-isoindoles (isoindolines) includes palladium-catalyzed formate reduction to produce 4,5,6,7-tetrahydro-2H-isoindoles. The study highlights differences in aromaticity and reactivity between isoindoles and indoles, suggesting varied applications in chemical synthesis (Hou, Wang, Chung, Hsieh, & Tsai, 2007).
Synthesis of Amino-Phthalimide Derivatives : An innovative approach for synthesizing amino-phthalimide (1H-isoindole-1,3(2H)-dione) derivatives from α,β-unsaturated ketones has been established. This process includes the incorporation of substituted amine groups into aromatic rings and highlights the compounds' high fluorescence properties in the blue-green region (Tan, Bozkurt, Kishali, & Kara, 2014).
Biological Applications
Antimicrobial and Anticancer Activity : Research into isoindole-1,3(2H)-dione compounds has shown varying anticancer and antimicrobial activities. The activity depends on the substituents attached, suggesting their potential as chemotherapeutic agents. For example, certain derivatives showed greater inhibition of cyclooxygenase enzymes, and others demonstrated scavenging activity for oxidative or nitrosan stress (Szkatuła et al., 2021); (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).
Serotonin Receptor and Phosphodiesterase 10A Inhibition : A series of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated as potential antipsychotics, showing inhibitory properties against phosphodiesterase 10A and affinities for serotonin receptors. This suggests their potential application in psychiatric treatments (Czopek et al., 2020).
Propiedades
Número CAS |
460741-57-5 |
|---|---|
Nombre del producto |
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- |
Fórmula molecular |
C13H11N3O5 |
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
4-amino-2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O5/c14-6-3-1-2-5-9(6)13(21)16(12(5)20)7-4-8(17)11(19)15-10(7)18/h1-3,7-8,17H,4,14H2,(H,15,18,19) |
Clave InChI |
SUPXDAFBRRQSKI-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
SMILES canónico |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CC-12074; CC12074; CC 12074; Pomalidomide metabolite M19; UNII-A480CC1Z8I; SCHEMBL3742152. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



